3-Bromo-1-(tert-butyl)-3-methylazetidine
Description
Properties
Molecular Formula |
C8H16BrN |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
3-bromo-1-tert-butyl-3-methylazetidine |
InChI |
InChI=1S/C8H16BrN/c1-7(2,3)10-5-8(4,9)6-10/h5-6H2,1-4H3 |
InChI Key |
OTONXDZLAPCCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(tert-butyl)-3-methylazetidine can be achieved through various synthetic routes. One common method involves the bromination of 1-(tert-butyl)-3-methylazetidine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(tert-butyl)-3-methylazetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding azetidine oxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, and low temperatures.
Oxidation: Potassium permanganate (KMnO4), water, and room temperature.
Major Products Formed
Substitution: Various substituted azetidines depending on the nucleophile used.
Reduction: 1-(tert-butyl)-3-methylazetidine.
Oxidation: Azetidine oxide derivatives.
Scientific Research Applications
3-Bromo-1-(tert-butyl)-3-methylazetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(tert-butyl)-3-methylazetidine involves its reactivity due to the strained azetidine ring and the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing effect of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Bromo-1-(tert-butyl)-3-methylazetidine with structurally related azetidine and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Steric and Electronic Effects: The tert-butyl group in this compound provides superior steric protection compared to Boc-protected analogs (e.g., tert-butyl 3-bromoazetidine-1-carboxylate). This reduces unintended side reactions in catalytic processes .
Reactivity Trends: Brominated azetidines (e.g., this compound) exhibit lower electrophilicity than 3-bromo-oxetane due to reduced ring strain (4-membered vs. 3-membered ring), making them less reactive in SN2 reactions but more stable for storage . Boc-protected derivatives (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) show enhanced solubility in organic solvents compared to non-protected analogs, facilitating purification in multi-step syntheses .
Synthetic Utility: this compound’s methyl group can direct regioselectivity in cross-coupling reactions, a feature absent in simpler bromoazetidines .
Table 2: Stability and Handling Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
